Guaiacol Carbonate

Solid-state characterization Formulation stability Pharmaceutical processing

Conventional guaiacol derivatives pose solubility and stability challenges for gastric-reflex expectorant formulations. Guaiacol Carbonate (CAS 553-17-3) resolves these issues: • Hydrolytic stability ensures intact prodrug transit, enabling targeted gastric-reflex action. • Near-complete water insolubility and high melting point (86-90°C) permit direct compression tableting and sustained-release matrices. • Soluble in ethanol, chloroform, and ether-suited for non-aqueous polymer synthesis and organic extractions. Supplied as a white crystalline powder (≥98% purity); multiple sizes available for R&D and pilot-scale needs.

Molecular Formula C15H14O5
Molecular Weight 274.27 g/mol
CAS No. 553-17-3
Cat. No. B034963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuaiacol Carbonate
CAS553-17-3
SynonymsBIS(2-METHOXYPHENYL) CARBONATE; CARBONIC ACID BIS(2-METHOXYL PHENYL ETHER); CARBONIC ACID BIS(2-METHOXYPHENYL) ESTER; BIS(O-METHOXYPHENYL) CARBONATE; GUAIACOL CARBONATE; GUAIACYL CARBONATE; Carbonic acid bis(2-methyoxyphenyl) ester; Carbonic acid guiacol et
Molecular FormulaC15H14O5
Molecular Weight274.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OC(=O)OC2=CC=CC=C2OC
InChIInChI=1S/C15H14O5/c1-17-11-7-3-5-9-13(11)19-15(16)20-14-10-6-4-8-12(14)18-2/h3-10H,1-2H3
InChIKeyORUJFMPWKPVXLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guaiacol Carbonate: Key Specifications and Properties


Guaiacol Carbonate (CAS 553-17-3), also known as bis(2-methoxyphenyl) carbonate or Duotal, is a neutral diester of carbonic acid and guaiacol, with the molecular formula C₁₅H₁₄O₅ and a molecular weight of 274.27 g/mol . It is a white to almost white crystalline powder or needle-like solid, characterized by a melting point range of 86–90°C and practical insolubility in water, but solubility in organic solvents like methanol, ethanol, chloroform, and ether [1]. As a guaiacol derivative, it functions as a gastric-reflex expectorant in pharmaceutical applications and also serves as a polymer stabilizer and plasticizer in industrial contexts .

Guaiacol Carbonate Non-Interchangeability


Although guaiacol carbonate shares the active guaiacol moiety with other expectorants like potassium guaiacolsulfonate or the more common guaifenesin, direct substitution is technically and functionally unsound due to quantifiable differences in solubility profile, hydrolytic stability, and mechanism of action [1]. Its near-complete water insolubility and specific organic solubility (e.g., 1 g dissolves in 60 mL ethanol at 20°C) [2] confer distinct formulation and application advantages over freely soluble alternatives. More critically, guaiacol carbonate functions as a stable, solid prodrug that resists gastric hydrolysis, enabling a unique gastric-reflex expectorant pathway that contrasts with the direct mucolytic action of guaifenesin or the systemic absorption of potassium guaiacolsulfonate [3]. These quantifiable disparities in physicochemical properties and pharmacological route invalidate generic, one-for-one substitution without reformulation or functional compromise.

Guaiacol Carbonate vs. Analogs: Differentiation Guide


Physical Form: Solid Crystal vs. Liquid

Guaiacol Carbonate exists as a crystalline solid with a melting point of 88°C (range 86–90°C) , in contrast to guaiacol, which is a yellowish aromatic oily liquid with a melting point of 28°C and a boiling point of 205°C [1]. This solid-state nature allows for direct compression tableting and powder filling, whereas liquid guaiacol requires encapsulation or emulsification.

Solid-state characterization Formulation stability Pharmaceutical processing

Solubility and Solvent Selectivity

Guaiacol Carbonate is practically insoluble in water but dissolves in specific organic solvents: 1 g dissolves in 60 mL ethanol, 1 mL chloroform, and 18 mL ether at room temperature [1]. In comparison, guaiacol is slightly soluble in water (approx. 17 g/L at 25°C) and is miscible with most organic solvents [2]. Potassium guaiacolsulfonate is freely soluble in water [3]. This stark solubility difference dictates formulation strategies: Guaiacol Carbonate's water insolubility makes it suitable for non-aqueous formulations or as a sustained-release component, whereas potassium guaiacolsulfonate is preferred for aqueous syrups.

Solubility Extraction Formulation science

Prodrug Stability and Hydrolysis Resistance

Guaiacol Carbonate exhibits marked resistance to hydrolysis, with a reported difficulty to hydrolyze under physiological conditions [1]. This is in direct contrast to other guaiacol esters and simple guaiacol, which are more prone to oxidative degradation and hydrolysis . The carbonate linkage provides a stable prodrug form that resists premature breakdown in the stomach, allowing it to reach the lower GI tract or act via gastric reflex without systemic absorption of free guaiacol [2].

Prodrug stability Hydrolysis resistance Pharmacokinetics

Gastric-Reflex vs. Direct Mucolytic Action

Guaiacol Carbonate exerts its expectorant effect via a gastric-reflex mechanism: stimulation of afferent gastric nerves triggers a reflex response in the medullary centers, leading to increased respiratory tract secretion and sputum expectoration . This is fundamentally distinct from guaifenesin, which acts directly as a mucolytic by reducing mucus viscosity and increasing sputum volume [1]. Potassium guaiacolsulfonate, conversely, is systemically absorbed and exerts its action via direct irritation of the bronchial mucous membranes [2].

Expectorant mechanism Gastric reflex Respiratory pharmacology

Guaiacol Carbonate: Optimal Applications


Solid Oral Dosage Forms

Given its high melting point (86–90°C) and crystalline solid form [1], Guaiacol Carbonate is ideally suited for direct compression tableting or powder encapsulation. This avoids the need for complex liquid-filled capsule technologies required for oily liquid guaiacol . Its hydrolytic stability ensures the prodrug remains intact through gastric transit, activating only via the intended gastric-reflex pathway .

Sustained-Release and Enteric-Coated Formulations

The compound's near-complete water insolubility [1] makes it a candidate for sustained-release matrix tablets or enteric-coated dosage forms. Unlike water-soluble potassium guaiacolsulfonate, Guaiacol Carbonate can be formulated to delay release and prolong action without immediate dissolution in gastric fluid . This is particularly relevant for formulations aiming to minimize gastrointestinal irritation while maintaining extended expectorant activity .

Non-Aqueous Solvent Systems

Guaiacol Carbonate's solubility profile—freely soluble in chloroform and ether, moderately soluble in ethanol—enables its use as a reagent or additive in non-aqueous polymer synthesis, coating formulations, and organic extraction processes [1]. This contrasts with water-soluble guaiacol derivatives and positions the carbonate as a preferred intermediate for reactions sensitive to moisture or protic solvents .

Historical and Niche Expectorant Preparations

In therapeutic contexts where a gastric-reflex expectorant is specifically indicated over direct mucolytics, Guaiacol Carbonate remains a distinct option [1]. Its use as a succedaneum for creosote and guaiacol in the management of pulmonary tuberculosis has been documented historically . While modern use has declined, the compound's unique mechanism still holds niche relevance for comparative pharmacology studies and legacy formulation support .

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